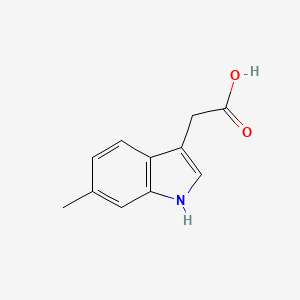

2-(6-methyl-1H-indol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-2-3-9-8(5-11(13)14)6-12-10(9)4-7/h2-4,6,12H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQSUWPYDQJPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626123 | |

| Record name | (6-Methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52531-20-1 | |

| Record name | (6-Methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-methyl-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(6-methyl-1H-indol-3-yl)acetic acid: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical guide on 2-(6-methyl-1H-indol-3-yl)acetic acid, a methylated analog of the principal plant auxin, indole-3-acetic acid (IAA). The guide is intended for researchers, scientists, and professionals in drug development. It details robust synthetic methodologies, focusing on the Fischer indole and Japp-Klingemann reactions, and provides a comprehensive overview of the compound's physicochemical properties. Furthermore, it explores its biological significance, particularly its role as an auxin analog and its potential in pharmacological research. This guide synthesizes established scientific principles with practical, field-proven insights to serve as an authoritative resource for the scientific community.

Introduction

The indole-3-acetic acid (IAA) scaffold is a cornerstone in both biology and medicinal chemistry. As the most abundant naturally occurring plant hormone of the auxin class, IAA is integral to numerous developmental processes, including cell elongation and division, tissue differentiation, and responses to light and gravity.[1][2] The inherent biological activity of the indole nucleus has also made it a privileged structure in drug discovery, with derivatives exhibiting a wide range of therapeutic effects.

The introduction of a methyl group at the C6 position of the indole ring, yielding 2-(6-methyl-1H-indol-3-yl)acetic acid, subtly alters the molecule's electronic and steric properties. This modification can significantly influence its interaction with biological targets, potentially modulating its potency, selectivity, and metabolic stability compared to the parent IAA. Understanding the synthesis and properties of this specific analog is crucial for its application in agrochemical research and as a building block for novel therapeutic agents.

Synthetic Methodologies

The construction of the 2-(6-methyl-1H-indol-3-yl)acetic acid molecule is most reliably achieved through classic indole ring-forming reactions. The choice of strategy often depends on the availability of starting materials, desired scale, and purity requirements. The Fischer indole synthesis is a direct and powerful method for this purpose.[3]

Featured Synthesis: The Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a versatile and widely used reaction that produces indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[4] For the target molecule, this involves the reaction of 4-methylphenylhydrazine with a suitable four-carbon keto-acid or its ester equivalent. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[3][6]

A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction, and the choice of catalyst can significantly impact yield and purity.[7][8]

Experimental Workflow: Fischer Indole Synthesis

Caption: Workflow for the Fischer Indole Synthesis of the target molecule.

Alternative Route: The Japp-Klingemann Reaction

An alternative and often complementary approach involves the Japp-Klingemann reaction to first synthesize the required hydrazone intermediate.[9] This reaction couples an aryl diazonium salt (derived from 4-methylaniline) with a β-keto-ester (like diethyl 2-oxoglutarate).[10] The resulting hydrazone can then be isolated, purified, and subsequently cyclized under acidic conditions as per the Fischer synthesis.[11] This two-step approach to the intermediate can sometimes offer better control and higher purity, which is advantageous when a cleaner cyclization is required.[9][11]

Detailed Synthetic Protocol (Fischer Indole Synthesis)

-

Step 1: Hydrazone Formation and Cyclization.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylphenylhydrazine hydrochloride and an equimolar amount of diethyl 2-oxoglutarate in ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The reaction mixture is then concentrated under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude diester, diethyl 2-(6-methyl-1H-indol-3-yl)acetate. This intermediate may be purified by column chromatography on silica gel.

-

-

Step 2: Saponification and Acidification.

-

Dissolve the purified diester from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux for several hours to facilitate the complete hydrolysis of the ester groups.[11]

-

After cooling, remove the ethanol under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the product precipitates completely.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

The final product, 2-(6-methyl-1H-indol-3-yl)acetic acid, can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

-

Physicochemical Properties

Accurate characterization of 2-(6-methyl-1H-indol-3-yl)acetic acid is essential for its use in research and development. The following tables summarize its key physical and chemical properties.

Table 1: General Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol [12] |

| Appearance | Off-white to tan crystalline powder[12][13] |

| Melting Point | Typically in the range of 150-160 °C; varies with purity. A similar analog, 5-methylindole-3-acetic acid, melts at 150-158 °C.[12] |

Table 2: Solubility Profile

| Solvent | Solubility |

| Water | Insoluble to sparingly soluble.[13] |

| Methanol | Soluble.[14] |

| Ethanol | Soluble.[13] |

| DMSO | Soluble.[13] |

| Chloroform | Sparingly soluble.[13] |

Spectroscopic Data Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons of the acetic acid side chain, the methyl group protons, and the acidic proton. The aromatic protons will appear in the downfield region (typically δ 6.8-7.5 ppm). The N-H proton of the indole ring will appear as a broad singlet further downfield (δ ~8.0-8.5 ppm). The methylene protons (-CH₂-) will be a singlet around δ 3.7 ppm, and the methyl group (-CH₃) protons will be a singlet around δ 2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule. Key signals include the carbonyl carbon of the carboxylic acid (~175 ppm), the aromatic carbons of the indole ring (~100-140 ppm), the methylene carbon (~31 ppm), and the methyl carbon (~21 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 189). A common fragmentation pattern for indole-3-acetic acids is the loss of the carboxylic acid group, leading to a prominent fragment ion.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the C=O stretch of the carbonyl group (around 1700 cm⁻¹).

Biological Activity and Potential Applications

Auxin-like Activity

As a close structural analog of IAA, 2-(6-methyl-1H-indol-3-yl)acetic acid is expected to exhibit auxin-like activity, influencing plant growth and development.[12] Auxins primarily function by binding to specific receptor proteins (like TIR1/AFB) within the plant cell nucleus. This binding event initiates a signaling cascade that leads to changes in gene expression, ultimately controlling processes like cell elongation and root development. The 6-methyl substitution may alter the binding affinity for these receptors, potentially making it a more potent, less potent, or more selective auxin agonist compared to IAA.

Diagram: Simplified Auxin Signaling Pathway

Caption: A simplified model of the auxin signaling pathway.

Applications in Drug Development and Research

The indole scaffold is a common feature in many pharmacologically active compounds. While the primary role of methylated IAA analogs is often studied in the context of plant biology, they also serve as valuable starting points or fragments in medicinal chemistry.[15] For example, indole-3-acetic acid derivatives are being investigated for anti-inflammatory, analgesic, and antimicrobial properties.[12][15] The 6-methyl substitution provides a handle for further chemical modification and can influence the compound's lipophilicity and metabolic profile, which are key parameters in drug design.

Safety and Handling

Indole acetic acid derivatives should be handled with care in a laboratory setting.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[8][16] It is sensitive to light and strong oxidizing agents.[13]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

2-(6-methyl-1H-indol-3-yl)acetic acid is a significant derivative of the natural auxin IAA. Its synthesis is well-established through classic organic reactions like the Fischer indole synthesis, providing a reliable supply for research purposes. The methyl group at the 6-position influences its physicochemical and biological properties, making it a valuable tool for studying auxin signaling pathways and a potential scaffold for the development of new agrochemicals and pharmaceuticals. Further investigation into its specific biological targets and mechanism of action will continue to illuminate its role in both plant physiology and medicinal chemistry.

References

- 1. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]

- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. Japp–Klingemann reaction - Wikiwand [wikiwand.com]

- 10. Japp-Klingemann_reaction [chemeurope.com]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 14. 吲哚-3-乙酸甲酯 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]

- 16. jabonline.in [jabonline.in]

2-(6-methyl-1H-indol-3-yl)acetic acid biological activity

An In-Depth Technical Guide to the Biological Activity of 2-(6-methyl-1H-indol-3-yl)acetic acid

Abstract

2-(6-methyl-1H-indol-3-yl)acetic acid is a synthetic derivative of indole-3-acetic acid (IAA), the most prevalent naturally occurring auxin plant hormone. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The strategic placement of a methyl group at the 6-position of the indole ring modifies the parent molecule's physicochemical properties, potentially enhancing its therapeutic bioactivities. This guide synthesizes the current understanding of 2-(6-methyl-1H-indol-3-yl)acetic acid's biological activities, focusing on its potential as an anticancer and anti-inflammatory agent. We will explore its proposed mechanisms of action, provide detailed experimental protocols for its evaluation, and discuss the structure-activity relationships that govern its function.

Introduction: The Indole Acetic Acid Scaffold

Indole-3-acetic acid (IAA) is fundamental to plant biology, orchestrating processes from cell division and elongation to fruit development.[3] Beyond its botanical significance, the IAA scaffold has garnered substantial interest in therapeutic development. The indole ring system is a key component in a wide array of biologically active compounds, and its derivatives have been explored for various pharmacological applications, including anticancer, anti-inflammatory, and antioxidant effects.[1][4]

The addition of substituents to the indole ring, such as the methyl group in 2-(6-methyl-1H-indol-3-yl)acetic acid, is a classic medicinal chemistry strategy to modulate activity. Such modifications can influence the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby altering its interaction with biological targets and its overall pharmacokinetic and pharmacodynamic profile. This document provides a detailed examination of the biological landscape of this specific methylated IAA derivative.

Synthesis of 2-(6-methyl-1H-indol-3-yl)acetic acid

The synthesis of indole-3-acetic acid derivatives is well-established, with the Fischer indole synthesis being a cornerstone method.[5] This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone. For 2-(6-methyl-1H-indol-3-yl)acetic acid, a common approach would involve the condensation of 4-methylphenylhydrazine with a suitable carbonyl compound, such as a γ-keto acid or its ester, to form the corresponding hydrazone, which is then cyclized under acidic conditions.

Caption: Conceptual workflow for the synthesis of 2-(6-methyl-1H-indol-3-yl)acetic acid.

Core Biological Activities and Mechanisms of Action

While research specifically on the 6-methyl derivative is less abundant than on its parent compound, significant insights can be drawn from the extensive literature on substituted indole-3-acetic acids.

Anticancer Activity: Oxidative Activation as a Therapeutic Strategy

A promising therapeutic application for IAA derivatives lies in enzyme-prodrug cancer therapy.[6][7] IAA itself is relatively non-toxic but can be oxidized by the plant enzyme horseradish peroxidase (HRP) into cytotoxic species.[7] This forms the basis of a targeted cancer therapy strategy where HRP is delivered specifically to tumor cells (e.g., via antibody conjugates), followed by systemic administration of the non-toxic IAA prodrug.

Proposed Mechanism: The HRP-catalyzed oxidation of IAA derivatives generates free radical species. These highly reactive intermediates, including the skatole radical, can induce oxidative stress, leading to lipid peroxidation, DNA damage, and ultimately, apoptosis in cancer cells.[7][8]

Halogenated IAA derivatives have been shown to be particularly potent in this system.[6] While the 6-methyl derivative has not been as extensively studied in this context, the electron-donating nature of the methyl group could influence the rate of oxidative activation and the stability of the resulting radical species, thereby modulating its cytotoxic potential.

Caption: Proposed mechanism for HRP-mediated anticancer activity of IAA derivatives.

Anti-inflammatory and Antioxidant Effects

The parent compound, IAA, has demonstrated significant anti-inflammatory and antioxidant properties.[9][10] It can attenuate the inflammatory response induced by lipopolysaccharides (LPS) in macrophages by reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).[9]

Key Mechanisms:

-

Heme Oxygenase-1 (HO-1) Induction: IAA upregulates the expression of HO-1, an enzyme with potent anti-inflammatory and antioxidant functions. This effect appears to be crucial for its ability to suppress cytokine production.[9][10]

-

NF-κB Pathway Inhibition: IAA can mitigate the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor that drives the expression of many inflammatory genes.[9]

-

Direct Radical Scavenging: IAA and its derivatives can directly neutralize free radicals, such as reactive oxygen species (ROS) and nitric oxide (NO), thereby reducing oxidative stress which is a hallmark of chronic inflammation.[9][10]

The 6-methyl derivative is expected to share these properties. The methyl group may enhance its antioxidant capacity by stabilizing radical intermediates.

Sources

- 1. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]

- 2. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]

- 9. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-(6-methyl-1H-indol-3-yl)acetic acid

Introduction

Indole-3-acetic acid (IAA) is a pivotal phytohormone of the auxin class, orchestrating a vast array of physiological and developmental processes in plants, from cell elongation and division to organogenesis and tropic responses[1][2]. The precise regulation of auxin signaling is critical for plant viability and adaptation. Synthetic auxin analogs are invaluable tools in agriculture and research, offering modified stability, transportability, and activity spectra. This guide provides a comprehensive technical overview of the putative mechanism of action of a synthetic auxin analog, 2-(6-methyl-1H-indol-3-yl)acetic acid (hereafter referred to as 6-Me-IAA).

While direct experimental data on 6-Me-IAA is limited in publicly accessible literature, its structural similarity to IAA allows for a robust, hypothesis-driven exploration of its mechanism. This document will first detail the canonical auxin signaling pathway and then extrapolate the likely effects of the 6-methyl substitution on key molecular interactions. Furthermore, we will provide detailed experimental protocols for the validation of these hypotheses, designed for researchers, scientists, and drug development professionals in the plant science field.

The Core Machinery of Auxin Signaling: A Primer

The established mechanism of auxin action revolves around a sophisticated protein degradation-based signaling cascade. This pathway is initiated by the binding of auxin to its co-receptors, leading to the transcriptional regulation of a large number of genes.

At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by forming heterodimers with Auxin Response Factors (ARFs), thereby inhibiting the expression of auxin-responsive genes[3][4]. The core of auxin perception lies in the formation of a co-receptor complex between a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and an Aux/IAA protein, a process that is stabilized by the presence of auxin[5][6][7]. This auxin-mediated stabilization of the TIR1/AFB-Aux/IAA interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome[5][8]. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to modulate the expression of auxin-responsive genes[6].

The specificity and strength of the auxin response are determined by the combinatorial interactions between the various members of the TIR1/AFB, Aux/IAA, and ARF protein families, as well as by the specific chemical properties of the auxin analog[5][9].

Hypothesized Mechanism of Action of 2-(6-methyl-1H-indol-3-yl)acetic acid

The addition of a methyl group at the 6th position of the indole ring of IAA is anticipated to modulate its biological activity through several key mechanisms:

-

Altered Receptor Binding Affinity: The methyl group, being a small, lipophilic moiety, can influence the binding of the molecule within the auxin-binding pocket of the TIR1/AFB co-receptor. This could either enhance or slightly decrease the binding affinity depending on the steric and electronic interactions within the pocket. A higher affinity would lead to a more potent auxin response at lower concentrations.

-

Modified Interaction with Aux/IAA Repressors: The stability of the ternary complex (TIR1/AFB-auxin-Aux/IAA) is a critical determinant of the downstream signaling strength[5]. The 6-methyl group could influence the conformation of the bound auxin, thereby altering the interaction surface with the Aux/IAA protein and potentially leading to selective degradation of specific Aux/IAA family members.

-

Enhanced Metabolic Stability: The indole ring of IAA is susceptible to oxidative degradation, a primary mechanism for auxin inactivation[7][10]. The 6-methyl group may sterically hinder the enzymatic oxidation of the indole ring, leading to a longer biological half-life of 6-Me-IAA within the plant tissues compared to IAA. This would result in a more sustained auxin response.

-

Impact on Cellular Transport: Auxin is actively transported throughout the plant via a sophisticated system of influx and efflux carriers, known as polar auxin transport[11][12]. The methylation of the indole ring could affect the recognition and transport of 6-Me-IAA by these carriers, potentially altering its distribution within the plant and leading to distinct physiological outcomes.

The following diagram illustrates the hypothesized signaling pathway for 6-Me-IAA, drawing parallels with the canonical IAA pathway.

Experimental Protocols for Mechanistic Characterization

To empirically determine the mechanism of action of 6-Me-IAA, a series of well-established assays should be performed. The following protocols provide a detailed, step-by-step guide for these key experiments.

In Vitro Auxin Receptor Binding Assay

This assay quantifies the binding affinity of 6-Me-IAA to the TIR1/AFB auxin co-receptor complex. A competitive binding assay using a radiolabeled or fluorescently tagged standard auxin is a robust method.

Methodology:

-

Protein Expression and Purification:

-

Express and purify recombinant TIR1/AFB proteins (e.g., from Arabidopsis thaliana) and a specific Aux/IAA protein fragment (containing the degron motif) from a suitable expression system (e.g., E. coli or insect cells).

-

-

Assay Setup:

-

Prepare a series of dilutions of unlabeled 6-Me-IAA and a standard auxin (e.g., IAA).

-

In a microplate, combine the purified TIR1/AFB and Aux/IAA proteins with a constant, low concentration of radiolabeled auxin (e.g., [3H]-IAA).

-

Add the different concentrations of unlabeled 6-Me-IAA or IAA to the wells.

-

-

Incubation and Separation:

-

Quantification and Data Analysis:

-

Quantify the radioactivity in the bound fraction using a scintillation counter.

-

Plot the percentage of bound radiolabeled auxin against the concentration of the unlabeled competitor.

-

Determine the IC50 (the concentration of competitor that displaces 50% of the radiolabeled ligand) for both 6-Me-IAA and IAA. A lower IC50 value indicates a higher binding affinity.

-

Expected Data Presentation:

| Compound | IC50 (nM) |

| IAA (control) | Value |

| 6-Me-IAA | Value |

Aux/IAA Protein Degradation Assay

This in vivo assay assesses the ability of 6-Me-IAA to induce the degradation of Aux/IAA repressor proteins.

Methodology:

-

Plant Material:

-

Treatment:

-

Treat the transgenic seedlings with a range of concentrations of 6-Me-IAA or IAA (as a positive control). Include a mock treatment (solvent only) as a negative control.

-

-

Quantification of Reporter Signal:

-

At various time points after treatment, measure the luminescence (for LUC) or fluorescence (for VENUS) of the seedlings using a plate reader or a suitable imaging system.

-

-

Data Analysis:

-

A decrease in the reporter signal indicates the degradation of the Aux/IAA fusion protein.

-

Plot the reporter signal as a function of time for each treatment.

-

Calculate the rate of degradation for each concentration of 6-Me-IAA and IAA.

-

Sources

- 1. Unresolved roles of Aux/IAA proteins in auxin responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance | MDPI [mdpi.com]

- 3. Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of Aux/IAA proteins is essential for normal auxin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolism of indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A saturable site responsible for polar transport of indole-3-acetic acid in sections of maize coleoptiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transport of the two natural auxins, indole-3-butyric acid and indole-3-acetic acid, in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Elucidation of 2-(6-methyl-1H-indol-3-yl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Characterization

2-(6-methyl-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid (IAA), the most common, naturally occurring plant hormone of the auxin class.[1][2] The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[3] Given that subtle changes in substitution on the indole ring can dramatically alter biological activity, the unambiguous structural confirmation of any new analogue, such as the 6-methyl derivative, is a critical prerequisite for any meaningful biological or pharmacological investigation.

This guide provides a comprehensive, field-proven strategy for the complete structural elucidation of 2-(6-methyl-1H-indol-3-yl)acetic acid. We move beyond a simple checklist of techniques, instead focusing on an integrated, self-validating workflow where each analytical step provides complementary data that, when combined, builds an unassailable structural proof. The causality behind experimental choices, from solvent selection to the deployment of advanced 2D NMR experiments, is explained to empower researchers in their own analytical campaigns.

The Elucidation Workflow: An Integrated Spectroscopic Approach

The modern approach to structural elucidation of a small molecule relies not on a single technique, but on the synergistic application of multiple spectroscopic methods. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies key functional groups, and a suite of nuclear magnetic resonance experiments reveals the precise atomic connectivity.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the foundational first step. Its primary purpose is to provide a highly accurate mass measurement, from which the elemental formula can be definitively determined. Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, minimizing fragmentation and preserving the molecular ion.

Expected Data

For C₁₁H₁₁NO₂, the expected exact mass is 189.07898 Da.

-

Positive Ion Mode ([M+H]⁺): 190.08627 m/z

-

Negative Ion Mode ([M-H]⁻): 188.07173 m/z

The fragmentation pattern provides corroborating evidence for the structure. Key expected fragments for indole-3-acetic acid derivatives include the loss of the carboxyl group and cleavage of the side chain.[4][5]

| Observed m/z (Tentative) | Fragment Lost | Structure of Fragment Ion |

| 130.0651 | -CH₂COOH | Skatole-like cation (methyl group on indole ring) |

| 144.0813 | -COOH | Ion resulting from loss of carboxylic acid group |

Experimental Protocol: ESI-QTOF Mass Spectrometry

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

Ionization Mode: Acquire data in both positive and negative ion modes to maximize information and confirm the molecular ion.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass calculated for C₁₁H₁₁NO₂. The mass error should be below 5 ppm. Analyze the MS/MS fragmentation spectrum for characteristic losses.

Trustworthiness: Obtaining the correct molecular formula with low ppm error provides a rigid constraint for all subsequent spectroscopic analysis. It validates the elemental composition that the NMR and IR data will need to satisfy.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 2-(6-methyl-1H-indol-3-yl)acetic acid, FTIR confirms the presence of the indole N-H, the carboxylic acid O-H and C=O, and the aromatic ring system.

Expected Data

The spectrum is expected to show characteristic absorption bands for the key functional groups.[6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid O-H |

| ~1700 | C=O Stretch | Carboxylic Acid C=O |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No sample preparation (like KBr pellets) is required.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the expected functional groups.

Trustworthiness: The presence of the broad O-H and sharp C=O bands around 3000 cm⁻¹ and 1700 cm⁻¹, respectively, provides definitive proof of the carboxylic acid moiety, while the N-H stretch confirms the indole core. This data complements the molecular formula from MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful tool for structural elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For a substituted indole, a full suite of 1D and 2D NMR experiments is not just recommended; it is essential for unambiguous isomer determination. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as the acidic carboxylic acid proton and the indole N-H proton are readily observable and do not exchange away as they might in methanol-d₄ or D₂O.[8]

¹H NMR: Proton Environments

The ¹H NMR spectrum provides the first detailed look at the molecule's proton framework. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are key pieces of information.

Expected Data (in DMSO-d₆, ~500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | broad s | 1H | H -OOC- | Carboxylic acid proton, deshielded, often broad. |

| ~10.8 | broad s | 1H | N-H | Indole N-H proton, deshielded by heteroatom. |

| ~7.4 | s | 1H | H-4 | Singlet due to lack of ortho coupling. |

| ~7.2 | d | 1H | H-2 | Doublet or broad singlet, coupled to N-H. |

| ~7.15 | d | 1H | H-7 | Doublet, ortho-coupled to H-5. |

| ~6.8 | dd | 1H | H-5 | Doublet of doublets, ortho-coupled to H-7, meta-coupled to H-4. |

| ~3.6 | s | 2H | -CH₂ -COOH | Methylene protons adjacent to C=O and indole ring, singlet. |

| ~2.35 | s | 3H | -CH₃ | Aromatic methyl group, singlet. |

Note: Predicted shifts are based on data for 6-methylindole and indole-3-acetic acid.[9]

¹³C NMR: The Carbon Skeleton

The ¹³C{¹H} NMR spectrum reveals all unique carbon atoms in the molecule.

Expected Data (in DMSO-d₆, ~125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C =O | Carboxylic acid carbonyl, highly deshielded. |

| ~136 | C-7a | Indole bridgehead carbon. |

| ~130 | C-6 | Aromatic carbon bearing the methyl group. |

| ~128 | C-3a | Indole bridgehead carbon. |

| ~124 | C-2 | Indole C2, adjacent to nitrogen. |

| ~122 | C-4 | Aromatic CH. |

| ~119 | C-5 | Aromatic CH. |

| ~111 | C-7 | Aromatic CH. |

| ~108 | C-3 | Carbon bearing the acetic acid side chain. |

| ~31 | -C H₂- | Methylene carbon. |

| ~21 | -C H₃ | Methyl carbon. |

Note: Predicted shifts are based on data for methylindoles.[10]

2D NMR: Assembling the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they connect. For confirming the 6-methyl and 3-acetic acid substitution pattern, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

-

Confirming C3-Substitution: A correlation from the methylene protons (~3.6 ppm) to the indole C2 (~124 ppm) and C3a (~128 ppm) carbons proves the attachment of the side chain at the C3 position.

-

Confirming C6-Substitution: A correlation from the methyl protons (~2.35 ppm) to the indole C5 (~119 ppm) and C7 (~111 ppm) carbons unambiguously places the methyl group at the C6 position.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

1D Spectra Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C{¹H} spectrum.

-

2D Spectra Acquisition: Acquire the following 2D experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin systems (e.g., coupling between H-4, H-5, and H-7).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

-

Data Analysis:

-

Assign all signals in the ¹H and ¹³C spectra using the combination of chemical shifts, multiplicities, and integrations.

-

Use the HSQC spectrum to definitively link proton and carbon assignments.

-

Use the COSY spectrum to trace the connectivity of the aromatic protons on the benzene portion of the indole ring.

-

Critically, use the HMBC correlations as described above to provide the final, unambiguous proof of the substitution pattern, distinguishing the target molecule from other possible isomers (e.g., 4-methyl, 5-methyl, or 7-methyl derivatives).

-

Trustworthiness: The complete, self-consistent assignment of all NMR data, particularly the key long-range HMBC correlations, provides an unassailable, high-resolution map of the molecule. This serves as the final and most definitive piece of structural proof.

Conclusion

The structural elucidation of 2-(6-methyl-1H-indol-3-yl)acetic acid is a systematic process that relies on the logical integration of multiple, complementary analytical techniques. By starting with the molecular formula from high-resolution mass spectrometry, confirming functional groups with infrared spectroscopy, and then meticulously mapping the atomic framework with a full suite of 1D and 2D NMR experiments, a researcher can achieve an unambiguous and self-validating structural assignment. This rigorous approach ensures the foundational integrity of the material, which is paramount for its subsequent application in research, drug discovery, and development.

References

-

ResearchGate. (n.d.). General structure of indole acetic acid sulfonate derivatives (5a–5o)... Retrieved from ResearchGate. [Link]

-

Khan, A., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances. [Link]

-

Amit Lunkad. (2021). NSAIDs: SAR of Indole acetic acid. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from rsc.org. [Link]

-

ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr... Retrieved from ResearchGate. [Link]

-

Párkányi, C., et al. (1996). Structural Studies on Monohalogenated Derivatives of the Phytohormone Indole-3-acetic Acid (Auxin). Semantic Scholar. [Link]

-

PubChem. (n.d.). 1H-Indole, 6-methyl-. Retrieved from PubChem. [Link]

-

Singh, K. S., et al. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). Retrieved from Indian Academy of Sciences. [Link]

-

SpectraBase. (n.d.). 3-Indole acetic acid - Optional[FTIR] - Spectrum. Retrieved from SpectraBase. [Link]

-

Bibi, S., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Link]

-

Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). Retrieved from HMDB. [Link]

-

Wang, Y., et al. (2024). Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. MDPI. [Link]

-

ResearchGate. (n.d.). UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with... Retrieved from ResearchGate. [Link]

-

NIST. (n.d.). Indoleacetic acid. Retrieved from NIST WebBook. [Link]

-

MassBank. (2019). MSBNK-Athens_Univ-AU279603. Retrieved from MassBank. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from rsc.org. [Link]

-

Ray, K., et al. (2007). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. PubMed. [Link]

-

The Good Scents Company. (n.d.). indole acetic acid, 87-51-4. Retrieved from The Good Scents Company. [Link]

-

ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic... Retrieved from ResearchGate. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. indole acetic acid, 87-51-4 [thegoodscentscompany.com]

- 3. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. massbank.eu [massbank.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. 6-Methylindole(3420-02-8) 1H NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(6-methyl-1H-indol-3-yl)acetic acid

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic techniques used to characterize the molecular structure of 2-(6-methyl-1H-indol-3-yl)acetic acid. As a derivative of the critical plant auxin, indole-3-acetic acid (IAA)[1], this compound is of significant interest to researchers in agrochemistry, pharmacology, and synthetic chemistry. This document serves as a practical reference for scientists and drug development professionals, offering detailed interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Structural Verification

2-(6-methyl-1H-indol-3-yl)acetic acid (6-methyl-IAA) belongs to the auxin class of phytohormones, which are central to plant growth and development. Its structure consists of an indole ring system, substituted with a methyl group at the 6-position and an acetic acid moiety at the 3-position. The precise placement of these functional groups is critical to the molecule's biological activity. In any research or development context, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the empirical evidence required to verify molecular identity, purity, and structural integrity. This guide details the expected spectroscopic signatures of 6-methyl-IAA, providing a foundational dataset for its synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, which are dependent on their immediate chemical environment. For 6-methyl-IAA, ¹H and ¹³C NMR are indispensable for confirming the connectivity of its atoms.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for 2-(6-methyl-1H-indol-3-yl)acetic acid (in DMSO-d₆, 500 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H-1 (Indole N-H) | ~10.8 - 11.0 | br s | - | 1H |

| H-7 | ~7.4 | d | J ≈ 8.0 | 1H |

| H-5 | ~7.2 | s | - | 1H |

| H-2 | ~7.1 | d | J ≈ 2.5 | 1H |

| H-4 | ~6.8 | d | J ≈ 8.0 | 1H |

| H-8 (CH₂) | ~3.6 | s | - | 2H |

| H-9 (CH₃) | ~2.4 | s | - | 3H |

| COOH | ~12.0 | br s | - | 1H |

Interpretation:

-

Indole N-H (~10.9 ppm): This proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen.

-

Aromatic Protons (6.8-7.4 ppm): The protons on the benzene portion of the indole ring appear in the aromatic region. H-7 is a doublet due to coupling with H-4. H-5 appears as a singlet because it lacks adjacent protons for coupling. H-4 is a doublet, coupled to H-7. The C2-proton (H-2) is a characteristic singlet or narrow doublet in 3-substituted indoles.

-

Methylene Protons (H-8, ~3.6 ppm): The two protons of the acetic acid side chain are chemically equivalent and thus appear as a sharp singlet.

-

Methyl Protons (H-9, ~2.4 ppm): The three protons of the methyl group at the C6 position are also equivalent, giving rise to a singlet.

-

Carboxylic Acid Proton (~12.0 ppm): This highly deshielded proton is often broad and may exchange with trace water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(6-methyl-1H-indol-3-yl)acetic acid (in DMSO-d₆, 125 MHz)

| Carbon Assignment | Predicted δ (ppm) |

| C=O (Carboxyl) | ~173 |

| C-7a | ~137 |

| C-6 | ~131 |

| C-3a | ~127 |

| C-2 | ~124 |

| C-5 | ~121 |

| C-4 | ~119 |

| C-7 | ~111 |

| C-3 | ~107 |

| CH₂ (Methylene) | ~31 |

| CH₃ (Methyl) | ~21 |

Interpretation: The carbon signals are assigned based on established chemical shifts for indole systems[3]. The carboxyl carbon (C=O) is the most deshielded. The quaternary carbons (C-3, C-3a, C-6, C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic methylene and methyl carbons appear at the upfield end of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures data integrity. The inclusion of an internal standard with a known concentration allows for quantitative analysis if required.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is excellent for indole-containing carboxylic acids as it solubilizes the compound and allows for the observation of exchangeable N-H and O-H protons.

-

Internal Standard: Add a known quantity of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition: Record standard ¹H and ¹³C spectra. Additionally, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to definitively assign proton-proton and proton-carbon correlations, respectively.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

NMR Analysis Workflow

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs the frequencies that correspond to its natural vibrational modes.

Predicted IR Spectral Data

The IR spectrum of 6-methyl-IAA will exhibit characteristic absorption bands corresponding to its indole and carboxylic acid functionalities. The data presented here is based on well-documented spectra of indole-3-acetic acid[4][5][6][7].

Table 3: Predicted Characteristic IR Absorption Bands for 2-(6-methyl-1H-indol-3-yl)acetic acid

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| ~3400 | N-H (Indole) | Stretch | Medium |

| 3300-2500 | O-H (Carboxylic Acid) | Stretch (H-bonded) | Broad, Strong |

| ~2920 | C-H (Methyl/Methylene) | Stretch | Medium |

| ~1700 | C=O (Carboxylic Acid) | Stretch | Strong, Sharp |

| ~1600-1450 | C=C (Aromatic) | Stretch | Medium |

| ~1420 | O-H | Bend | Medium |

| ~1220 | C-O | Stretch | Strong |

Interpretation:

-

N-H Stretch (~3400 cm⁻¹): A sharp to medium peak characteristic of the indole N-H group.

-

O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. This is often one of the most recognizable features in the spectrum.

-

C=O Stretch (~1700 cm⁻¹): A strong, sharp peak corresponding to the carbonyl group of the carboxylic acid. Its position confirms the presence of the acid functionality.

-

Aromatic C=C Stretches (~1600-1450 cm⁻¹): Multiple sharp bands in this region confirm the presence of the aromatic indole ring.

Experimental Protocol for IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

IR Analysis Workflow

Caption: A streamlined workflow for ATR-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For quantitative studies, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed[8][9][10].

Predicted Mass Spectrometry Data

The molecular formula for 2-(6-methyl-1H-indol-3-yl)acetic acid is C₁₁H₁₁NO₂.

-

Molecular Weight: 189.21 g/mol

-

Monoisotopic Mass: 189.07898 Da[11]

In a typical Electron Ionization (EI) mass spectrum, the parent molecule will lose an electron to form the molecular ion (M⁺•). This ion can then undergo fragmentation.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-(6-methyl-1H-indol-3-yl)acetic acid

| m/z | Predicted Ion/Fragment | Description |

| 189 | [C₁₁H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 130 | [C₉H₈N]⁺ | Loss of carboxymethyl radical (•CH₂COOH). This forms the stable 6-methyl-quinolinium cation, a highly characteristic fragment for 3-substituted indoles[12][13]. |

Interpretation: The most crucial piece of information is the molecular ion peak at m/z 189, which confirms the molecular formula. The base peak (most intense peak) is expected to be at m/z 130. This fragmentation pattern arises from the facile cleavage of the bond between the indole ring and the acetic acid side chain, a process well-documented for IAA and its derivatives[12][14]. The stability of the resulting quinolinium-type cation drives this fragmentation, making it a reliable diagnostic peak.

Experimental Protocol for LC-MS Data Acquisition

This protocol outlines a general procedure for analyzing the compound using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as methanol/water.

-

Chromatography: Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte from any impurities.

-

Ionization: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ (m/z 190.08626)[11] or the deprotonated molecule [M-H]⁻ (m/z 188.07170)[11], preserving the molecular ion.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their m/z ratios are measured.

-

Data Analysis: The resulting chromatogram shows the retention time of the compound, while the mass spectrum confirms its molecular weight. Tandem MS (MS/MS) can be used to induce and analyze fragmentation for further structural confirmation.

Mass Spectrometry Analysis Workflow

Caption: A typical workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic characterization of 2-(6-methyl-1H-indol-3-yl)acetic acid is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive atomic connectivity, IR spectroscopy confirms the presence of key functional groups (indole N-H, carboxylic acid O-H and C=O), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The predicted data and protocols outlined in this guide establish a robust analytical framework for researchers, ensuring the confident identification and quality assessment of this important indole derivative in any scientific or developmental endeavor.

References

-

Carić, D., Tomisić, V., Kveder, M., Galić, N., Pifat, G., Magnus, V., & Soskić, M. (2004). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Biophysical Chemistry, 111(3), 247-257. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... Retrieved from [Link]

-

Mondragon-Vargas, M. E., Alarcon-Polo, E. G., & Sainz-Diaz, C. I. (2009). Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species. Journal of Molecular Structure, 920(1-3), 258-267. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of calculated and experimental IR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic investigation of indole-3-acetic acid interaction with iron(III). Retrieved from [Link]

-

NIST. (n.d.). Indoleacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1H-indole-3-acetic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). Retrieved from [Link]

-

NIST. (n.d.). Indole-3-acetic acid, 6-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed Central. (n.d.). Metabolism of Indole-3-Acetic Acid in Arabidopsis. Retrieved from [Link]

-

European Journal of Chemistry. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(6-methyl-1h-indol-3-yl)acetic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

-

International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays. Retrieved from [Link]

-

PubMed. (2015). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000197). Retrieved from [Link]

-

SpectraBase. (n.d.). 5-methoxy-2-methylindole-3-acetic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indole-3-acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. A12. 1 H NMR spectrum of N-methylindole-3-thioacetic acid. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000177 - Indole-3-acetic Acid. Retrieved from [Link]

-

PubMed. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

-

Oxford Academic. (n.d.). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology. Retrieved from [Link]

-

National Institutes of Health. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measuring Endogenous GA and IAA. Retrieved from [Link]

-

IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 CNMR spectra of indole-3-acetic acid in DMSO d 6. Retrieved from [Link]

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. 6-Methylindole(3420-02-8) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Indole-3-acetic acid(87-51-4) IR Spectrum [chemicalbook.com]

- 6. Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indoleacetic acid [webbook.nist.gov]

- 8. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubChemLite - 2-(6-methyl-1h-indol-3-yl)acetic acid (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 12. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Contextualizing 2-(6-methyl-1H-indol-3-yl)acetic Acid

An In-depth Technical Guide to the Solubility and Stability of 2-(6-methyl-1H-indol-3-yl)acetic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

2-(6-methyl-1H-indol-3-yl)acetic acid is a derivative of the well-characterized phytohormone Indole-3-acetic acid (IAA), the most common and physiologically important auxin in plants.[1] As an analog of IAA, it holds potential for investigation in agricultural applications and as a structural motif in medicinal chemistry.[2] For any compound to advance in a development pipeline, a comprehensive understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's bioavailability, formulation feasibility, shelf-life, and overall therapeutic or practical potential.

This guide provides a detailed technical framework for assessing the solubility and stability of 2-(6-methyl-1H-indol-3-yl)acetic acid. Due to the limited publicly available experimental data for this specific methylated derivative, this document leverages established principles from its parent compound, IAA, and general indole chemistry to provide a predictive profile and robust experimental methodologies for its empirical determination.

Physicochemical Profile and Structural Considerations

The molecular structure of 2-(6-methyl-1H-indol-3-yl)acetic acid dictates its chemical behavior. The key functional groups are the indole ring, the carboxylic acid side chain, and the methyl group at the 6-position of the indole nucleus.

-

Indole Ring: The bicyclic aromatic indole core is relatively hydrophobic and susceptible to oxidation.[3][4]

-

Carboxylic Acid Moiety: This group introduces acidic properties and is the primary driver of pH-dependent aqueous solubility. At physiological pH, it will be largely deprotonated, forming a more soluble carboxylate anion.[5][6]

-

6-Methyl Group: Compared to the parent IAA, the addition of a methyl group is expected to slightly increase the molecule's lipophilicity (hydrophobicity), which may marginally decrease its intrinsic aqueous solubility.

A summary of its key physicochemical properties is presented below.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[7][8] |

| Molecular Weight | 189.21 g/mol | PubChem[7][8] |

| Appearance | Likely a solid powder at room temperature. | Based on parent compound IAA.[1] |

| Predicted pKa | ~4.75 | Based on the carboxylic acid pKa of IAA. |

| Predicted LogP | ~2.1 | Predicted increase in lipophilicity from the methyl group compared to IAA (LogP ~1.4).[9] |

Solubility Profile: From Theory to Practice

Solubility is a critical parameter influencing absorption and bioavailability. For ionizable molecules like 2-(6-methyl-1H-indol-3-yl)acetic acid, solubility is not a single value but a profile dependent on the solvent system and, most importantly, the pH of aqueous media.

Theoretical Considerations & Predicted Behavior

The solubility of this compound is governed by the interplay between its hydrophobic indole core and its ionizable carboxylic acid group.

-

Organic Solvents: Based on its parent compound IAA, 2-(6-methyl-1H-indol-3-yl)acetic acid is expected to be readily soluble in polar organic solvents like ethanol, methanol, and DMSO, but sparingly soluble in less polar solvents like chloroform.[6][10]

-

Aqueous Solubility: The aqueous solubility will be highly pH-dependent.[5][6]

-

At low pH (e.g., < 3), the carboxylic acid will be protonated and in its neutral form, exhibiting low intrinsic aqueous solubility.

-

As the pH increases above the pKa (~4.75), the compound will deprotonate to form the more soluble carboxylate salt, leading to a significant increase in solubility.[6]

-

| Solvent | Predicted Solubility | Basis of Prediction |

| DMSO | Soluble | Parent compound (IAA) is soluble.[10] |

| Ethanol | Soluble | Parent compound (IAA) is soluble (50 mg/ml).[1][6] |

| Methanol | Soluble | Parent compound (IAA) is soluble.[10] |

| Water (pH < 3) | Insoluble / Very Low | Neutral form predominates.[10] |

| Water (pH > 7) | Soluble | Carboxylate salt form predominates.[6] |

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of a compound and is considered the gold standard. The causality behind this protocol is to ensure that the solution is fully saturated and that only the dissolved compound is measured.

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific buffer at equilibrium.

Methodology:

-

Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Compound Addition: Add an excess amount of 2-(6-methyl-1H-indol-3-yl)acetic acid to a known volume of each buffer in a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker or rotator is used for consistent mixing.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.45 µm filter to separate the undissolved solid from the saturated supernatant. This step is critical to avoid inflating the measured concentration with solid particles.

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Analysis: Construct a standard curve with known concentrations of the compound to accurately determine the concentration in the test samples. The final value is reported in µg/mL or mM.

}

Thermodynamic Solubility Determination Workflow.

Stability Profile: Uncovering Degradation Pathways

Understanding a compound's stability is essential for defining storage conditions, shelf-life, and identifying potential liabilities during development. Indole derivatives are known to be sensitive to light, oxidative conditions, and extreme pH.[3][10][11]

Theoretical Degradation Pathways

For 2-(6-methyl-1H-indol-3-yl)acetic acid, several degradation pathways can be anticipated:

-

Oxidation: The electron-rich indole ring is susceptible to oxidation, potentially at the C2 position, leading to the formation of an oxindole derivative.[3] This is a major catabolic route for many indole compounds.

-

Photodegradation: Indole compounds are often light-sensitive.[10] Exposure to UV or visible light can generate reactive species that lead to complex degradation products.

-

Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions combined with heat can promote degradation.

-

Decarboxylation: Elevated temperatures can potentially lead to the loss of the carboxylic acid group (decarboxylation).[11]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish a stability-indicating analytical method.

Objective: To assess the stability of the compound under various stress conditions as mandated by ICH guidelines (e.g., ICH Q1A).

Methodology:

-

Stock Solution: Prepare a stock solution of 2-(6-methyl-1H-indol-3-yl)acetic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials and apply the following stress conditions:

-

Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60 °C.

-

Basic Hydrolysis: Add 0.1 N NaOH and incubate at 60 °C.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Stress: Incubate the solution at 60 °C.

-

Photostability: Expose the solution to a light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m²). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration should be sufficient to achieve 5-20% degradation.

-

Sample Quenching: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. This method must be able to separate the intact parent compound from all major degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.

-

Reporting: Report the percentage of the parent compound remaining and the relative peak areas of the major degradants at each time point.

}

Forced Degradation Experimental Workflow.

Summary and Recommendations

2-(6-methyl-1H-indol-3-yl)acetic acid is predicted to be a compound with pH-dependent aqueous solubility and vulnerabilities to oxidative and photolytic degradation. These characteristics are typical for indole-containing carboxylic acids.

Key Recommendations for Handling and Storage:

-

Solubilization: For preparing stock solutions, use polar organic solvents such as DMSO or ethanol. For aqueous studies, dissolve the compound in a slightly basic buffer (pH > 7.5) to ensure complete solubilization of the carboxylate salt.

-

Storage: The solid compound should be stored in a cool, dark, and dry place to minimize thermal and photodegradation. Solutions, especially in aqueous buffers, should be prepared fresh. If storage is necessary, they should be stored protected from light at low temperatures (-20 °C or -80 °C).

-

Experimental Design: When used in biological assays, the final concentration of organic solvent (from the stock solution) should be kept low and consistent across all experiments. The pH of the final assay medium must be considered, as it will dictate the compound's solubility.

By employing the robust experimental protocols outlined in this guide, researchers can empirically determine the precise solubility and stability profile of 2-(6-methyl-1H-indol-3-yl)acetic acid, generating the critical data necessary to confidently advance its development.

References

- Tiedink, H. G., Davies, J. A., Jongen, W. M., & van Broekhoven, L. W. (1991). Stability of Mutagenic Nitrosated Products of Indole Compounds Occurring in Vegetables. IARC Scientific Publications, (105), 584–587. (URL not available)

-

Tiedink, H. G., Lobbezoo, M. W., & Jongen, W. M. (1989). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Chemical Toxicology, 27(10), 657–662. [Link]

-

Solubility of Things. (n.d.). Indole-3-acetic acid. [Link]

-

Pino-Rios, R., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 124(51), 10725–10734. [Link]

-

Araújo-Júnior, J. X., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 645-650. [Link]

-

Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495–504. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589107, 2-Methyl-1H-indole-3-acetic acid. [Link]

-

Wikipedia. (n.d.). Indole-3-acetic acid. [Link]

-

Mongkolthanaruk, W., et al. (2022). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology. [Link]

-

ResearchGate. (n.d.). Effect of water-soluble vitamins on the production of indole-3-acetic acid by Azospirillum brasilense. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 802, Indole-3-acetic acid. [Link]

-

MDPI. (2023). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Journal of Fungi. [Link]

-

ChemIDplus. (n.d.). indole acetic acid, 87-51-4. [Link]

-

Journal of Applied Biology and Biotechnology. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. [Link]

-

Lin, G. H., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. [Link]

-